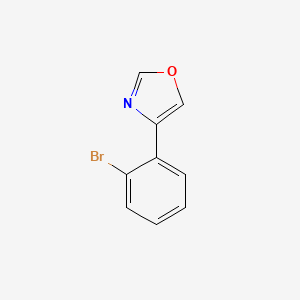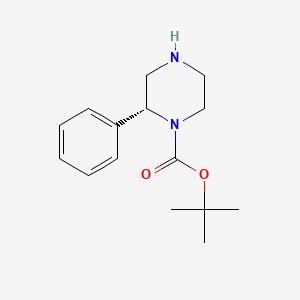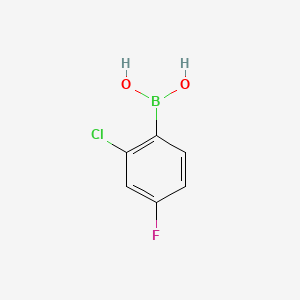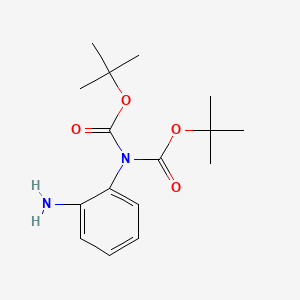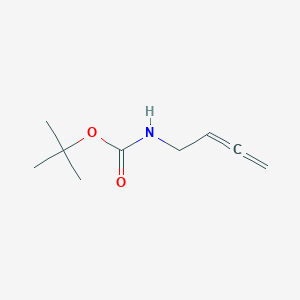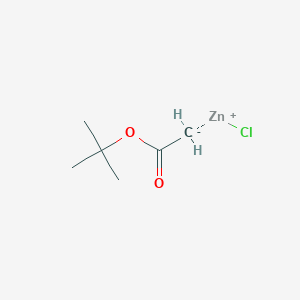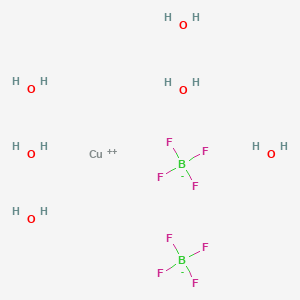
Sulfate de brucine heptahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brucine sulfate heptahydrate is an organic compound with the formula (C23H26N2O4)2.H2SO4.7H2O . It is used as a resolving agent and in the determination of nitrate. It also finds applications in the pharmaceutical and food industry . Brucine is an alkaloid that acts as an antagonist at glycine receptors and paralyzes inhibitory neurons .
Molecular Structure Analysis
The molecular formula of Brucine sulfate heptahydrate is (C23H26N2O4)2.H2SO4.7H2O . This indicates that it consists of two molecules of Brucine (C23H26N2O4), one molecule of sulfuric acid (H2SO4), and seven molecules of water (H2O).Physical And Chemical Properties Analysis
Brucine sulfate heptahydrate appears as a white to off-white crystalline powder . It has a molecular weight of 1013.11 .Applications De Recherche Scientifique
Éducation chimique
Enfin, le sulfate de brucine heptahydraté est utilisé dans l'éducation chimique comme outil pédagogique pour illustrer diverses réactions chimiques et principes. Ses réactions claires avec les nitrates en font un excellent candidat pour des expériences éducatives.
Chacune de ces applications exploite les propriétés chimiques uniques du sulfate de brucine heptahydraté, démontrant sa polyvalence et son importance dans la recherche scientifique et l'industrie .
Mécanisme D'action
Target of Action
Brucine sulfate heptahydrate, a weak alkaline indole alkaloid, is one of the main bioactive and toxic constituents of Nux-vomica . It primarily targets the glycine receptors and has a significant impact on the central nervous system .
Mode of Action
Brucine sulfate heptahydrate acts as an antagonist at glycine receptors . This interaction leads to the paralysis of inhibitory neurons , which can result in a wide range of pharmacological activities, such as anti-tumor, anti-inflammatory, and analgesic effects .
Biochemical Pathways
Brucine sulfate heptahydrate affects several biochemical pathways. For instance, in hepatocellular carcinoma, it inhibits the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . It also down-regulates the expression of vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis, growth, and bone metastasis . Furthermore, it can regulate the Wnt/β-catenin signaling pathway, inhibiting the growth and migration of colorectal cancer cells .
Result of Action
The molecular and cellular effects of Brucine sulfate heptahydrate’s action are diverse. It has been shown to have anti-tumor effects on various tumors . For example, it can inhibit the proliferation of HepG2 cells in hepatocellular carcinoma . It also has anti-inflammatory and analgesic effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Cellular Effects
Brucine sulfate heptahydrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of HepG2 cells, a type of liver cancer cell, by regulating calcium concentration and depolarization of mitochondria
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Brucine sulfate heptahydrate vary with different dosages in animal models
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Brucine sulfate heptahydrate involves the reaction of Brucine with sulfuric acid to form Brucine sulfate, which is then hydrated to form Brucine sulfate heptahydrate.", "Starting Materials": [ "Brucine", "Sulfuric acid", "Water" ], "Reaction": [ "Add Brucine to a round-bottom flask", "Slowly add sulfuric acid to the flask while stirring", "Heat the mixture to 60-70°C and stir for 2 hours", "Allow the mixture to cool to room temperature", "Add water to the mixture and stir until the Brucine sulfate dissolves", "Filter the solution to remove any impurities", "Heat the solution to 60-70°C and allow it to cool slowly", "Collect the Brucine sulfate heptahydrate crystals by filtration", "Dry the crystals in a desiccator" ] } | |
| 60583-39-3 | |
Formule moléculaire |
C23H30N2O9S |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H26N2O4.H2O4S.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2/t13-,18-,19-,21-,22-,23+;;/m0../s1 |
Clé InChI |
CUPIRWMKFNPKKM-FIMIILAWSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O |
SMILES canonique |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O |
| 4845-99-2 5787-00-8 |
|
Description physique |
Off-white crystalline powder; [Acros Organics MSDS] |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


